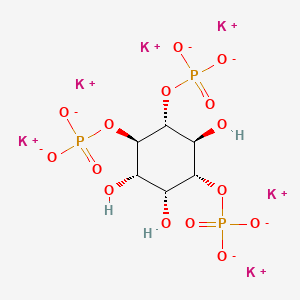

d-Myo-inositol-1,4,5-trisphosphate tripotassium salt

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hexakis(fosfato)mio-inositol sal de hexapotasio se sintetiza mediante la hidrólisis enzimática del fosfatidilinositol-4,5-bisfosfato. Este proceso implica la activación de la fosfolipasa C específica de fosfoinosítidos, que cataliza la reacción de hidrólisis . Las condiciones de reacción normalmente requieren un entorno controlado con ajustes específicos de pH y temperatura para garantizar una actividad enzimática óptima.

Métodos de producción industrial

La producción industrial del hexakis(fosfato)mio-inositol sal de hexapotasio implica procesos de hidrólisis enzimática a gran escala. La configuración de producción incluye biorreactores donde las reacciones enzimáticas se llevan a cabo bajo condiciones controladas. El producto se purifica luego utilizando técnicas como la cromatografía líquida de alta resolución (HPLC) para garantizar una alta pureza y calidad .

Análisis De Reacciones Químicas

Tipos de reacciones

El hexakis(fosfato)mio-inositol sal de hexapotasio principalmente experimenta reacciones de fosforilación. Puede ser fosforilado por las quinasas de polifosfato de inositol para formar fosfatos de inositol más altos .

Reactivos y condiciones comunes

Las reacciones de fosforilación típicamente implican quinasas de polifosfato de inositol y ATP como donante de fosfato. Las reacciones se llevan a cabo en soluciones acuosas bajo condiciones fisiológicas .

Principales productos formados

Los principales productos formados a partir de la fosforilación del hexakis(fosfato)mio-inositol sal de hexapotasio incluyen el inositol 1,3,4,5-tetrakisfosfato y el inositol 1,3,4,5,6-pentakisfosfato .

Aplicaciones Científicas De Investigación

El hexakis(fosfato)mio-inositol sal de hexapotasio tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El hexakis(fosfato)mio-inositol sal de hexapotasio ejerce sus efectos uniéndose a su receptor, un canal de iones calcio ubicado en el retículo endoplásmico. Esta unión desencadena la apertura del canal de iones calcio, lo que lleva a la liberación de iones calcio al citoplasma . El aumento de la concentración de iones calcio citoplasmáticos es esencial para varios procesos celulares, incluida la contracción muscular, la secreción y el metabolismo .

Comparación Con Compuestos Similares

Compuestos similares

Inositol 1,3,4,5-tetrakisfosfato: Otro fosfato de inositol involucrado en la movilización de iones calcio.

Inositol 1,3,4,5,6-pentakisfosfato: Un fosfato de inositol más alto con funciones de señalización similares.

Singularidad

El hexakis(fosfato)mio-inositol sal de hexapotasio es único debido a su papel específico en la movilización rápida de iones calcio de las reservas intracelulares. Su capacidad de actuar como segundo mensajero en varias vías de transducción de señales lo distingue de otros fosfatos de inositol .

Actividad Biológica

d-Myo-inositol-1,4,5-trisphosphate (Ins(1,4,5)P3) is a crucial second messenger involved in various cellular processes, particularly in calcium (Ca²⁺) signaling. The tripotassium salt form enhances its solubility and bioavailability, making it an important compound in biochemical research and therapeutic applications. This article explores the biological activity of d-Myo-inositol-1,4,5-trisphosphate tripotassium salt, focusing on its mechanisms of action, physiological roles, and implications in health and disease.

Ins(1,4,5)P3 primarily functions by binding to Ins(1,4,5)P3 receptors (IP3Rs) located on the endoplasmic reticulum (ER), leading to the release of Ca²⁺ into the cytosol. This process is fundamental for various cellular functions including muscle contraction, neurotransmitter release, and cell proliferation.

Key Mechanisms:

- Calcium Mobilization : Ins(1,4,5)P3 induces Ca²⁺ release from ER stores. The effective concentration (EC₅₀) for this action is approximately 0.1 μM .

- Signal Amplification : The binding of Ins(1,4,5)P3 to its receptors activates downstream signaling pathways that amplify the initial signal.

- Interaction with Other Signaling Molecules : Ins(1,4,5)P3 interacts with other phosphoinositides and signaling molecules to modulate various cellular responses .

Biological Activities

The biological activities of this compound extend across several physiological and pathological contexts:

1. Cardioprotection

Research indicates that Ins(1,4,5)P3 may provide cardioprotective effects during ischemic events. It preconditions cardiac cells by enhancing Ca²⁺ signaling pathways that promote cell survival .

2. Role in Neurodegenerative Disorders

Ins(1,4,5)P3 has been implicated in neurodegenerative diseases such as Alzheimer's disease. Its dysregulation can lead to altered neuronal signaling and contribute to neurodegeneration .

3. Metabolic Functions

In metabolic syndrome and diabetes management, Ins(1,4,5)P3 plays a role in insulin signaling pathways. Studies show that it can enhance glucose-stimulated insulin secretion from pancreatic beta cells .

4. Cancer Biology

Recent findings suggest that Ins(1,4,5)P3 may influence tumor microenvironments by modulating hypoxia and vascularization in tumors . This has potential implications for cancer therapies aimed at improving radiotherapy efficacy.

Research Findings

Numerous studies have elucidated the biological activity of d-Myo-inositol-1,4,5-trisphosphate:

Case Studies

Case Study 1 : Cardiac Preconditioning

In a study involving isolated rat hearts subjected to ischemia-reperfusion injury, administration of this compound significantly reduced myocardial infarct size compared to control groups. This suggests a protective role against ischemic damage through enhanced calcium signaling.

Case Study 2 : Neurodegeneration

A cohort study focused on patients with Alzheimer's disease revealed altered levels of Ins(1,4,5)P3 in cerebrospinal fluid compared to healthy controls. These findings indicate a potential biomarker role for Ins(1,4,5)P3 in neurodegenerative conditions.

Propiedades

IUPAC Name |

hexapotassium;[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m1....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPWCOAGWTTEN-PPKFVSOLSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K6O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.